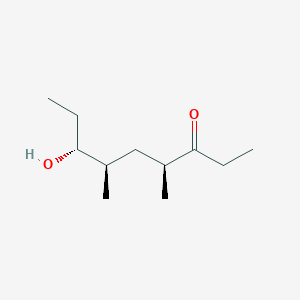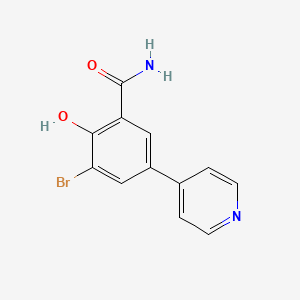
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a hydroxyl group, and a pyridinyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method starts with the bromination of 2-hydroxy-5-pyridin-4-ylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The resulting brominated intermediate is then reacted with an amine, such as ammonia or a primary amine, to form the benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for bromination and amide formation, as well as purification techniques like recrystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-bromo-2-oxo-5-pyridin-4-ylbenzamide.
Reduction: Formation of 2-hydroxy-5-pyridin-4-ylbenzamide.
Substitution: Formation of 3-substituted-2-hydroxy-5-pyridin-4-ylbenzamide derivatives.
科学研究应用
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide has several scientific research applications:
作用机制
The mechanism of action of 3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the pyridinyl group can interact with aromatic residues through π-π stacking interactions .
相似化合物的比较
Similar Compounds
2-Hydroxy-5-pyridin-4-ylbenzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-2-hydroxybenzamide: Lacks the pyridinyl group, which may affect its binding affinity to certain targets.
3-Bromo-5-pyridin-4-ylbenzamide: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness
3-Bromo-2-hydroxy-5-pyridin-4-ylbenzamide is unique due to the presence of all three functional groups (bromine, hydroxyl, and pyridinyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H9BrN2O2 |
|---|---|
分子量 |
293.12 g/mol |
IUPAC 名称 |
3-bromo-2-hydroxy-5-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-6-8(7-1-3-15-4-2-7)5-9(11(10)16)12(14)17/h1-6,16H,(H2,14,17) |
InChI 键 |
SHUDMDTZTYMLBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)Br)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


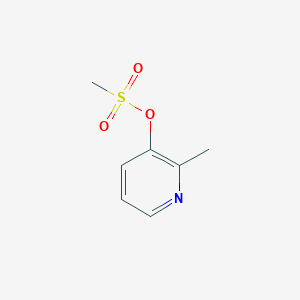
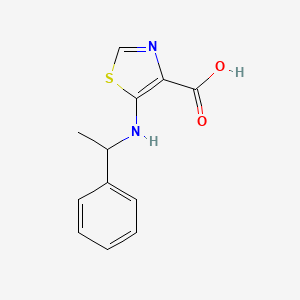
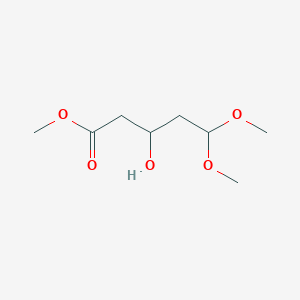
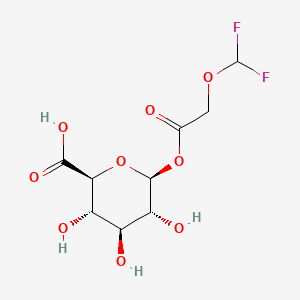
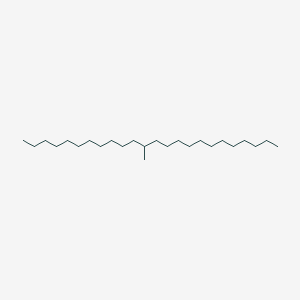
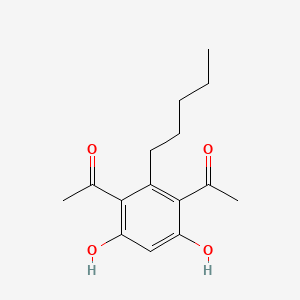
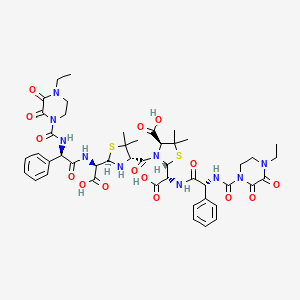
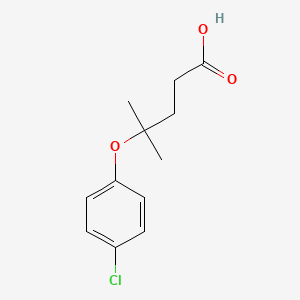
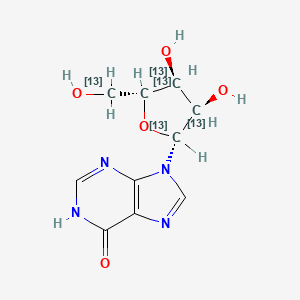
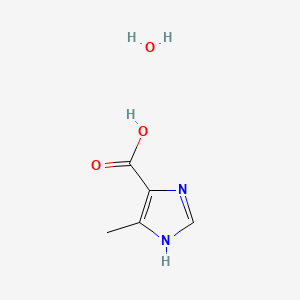
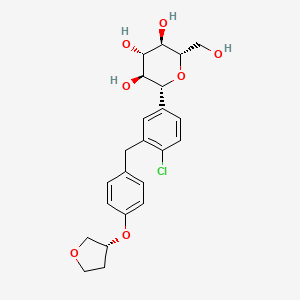
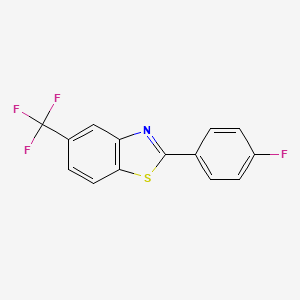
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
